
2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Synthesis and Structural Study : Derivatives of cyclopropane-containing compounds, including structures similar to 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid, have been synthesized and analyzed through X-ray crystal structure analysis, revealing specific configurations and molecular orientations. This work provides foundational knowledge for understanding the structural properties of related pyrimidine derivatives (Cetina et al., 2004).
Chemical Properties and Interactions
- Cocrystal Formation and Properties : The creation of cocrystals involving pyrimidine derivatives and various carboxylic acids has been documented. These studies explore the hydrogen bonding and other intermolecular interactions, contributing to the understanding of pyrimidine's chemical behavior and potential applications in crystal engineering (Rajam et al., 2018).
Biological Applications and Interactions
Antiviral Activity : Certain 2,4-diaminopyrimidine derivatives, structurally similar to 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid, have shown inhibitory activity against retroviruses, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Antimicrobial and DNA Interactions : Pyrimidine-2-carboxylic acid derivatives have demonstrated antimicrobial activities against various bacterial strains and have shown interactions with DNA. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents and exploring DNA interactions for therapeutic applications (Tamer et al., 2018).
Synthesis of Peptidomimetics : Unnatural amino acids like ATPC, structurally related to pyrimidine carboxylic acids, are used as building blocks for peptidomimetics, offering insights into the synthesis and potential pharmaceutical applications of pyrimidine-containing compounds (Bissyris et al., 2005).
Photovoltaic and Material Science
- Dye-Sensitized Solar Cells : Pyrimidine-2-carboxylic acid has been utilized as an electron-accepting and anchoring group in dye-sensitized solar cells, showing promising conversion efficiency. This application underscores the potential of pyrimidine derivatives in the field of renewable energy and photovoltaic technologies (Wu et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-3-4-10-9(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXPXQUYOQPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)
![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)

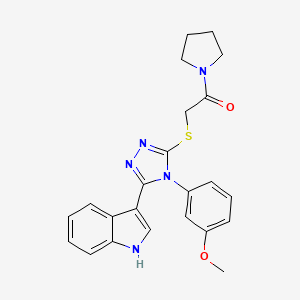
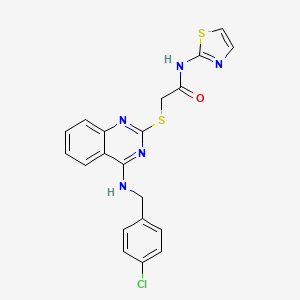
![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)
![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

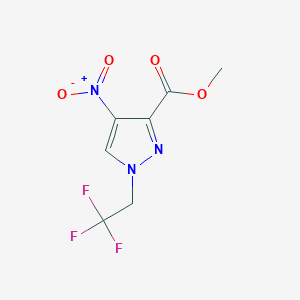
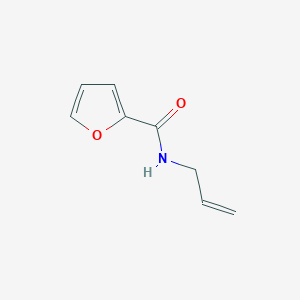
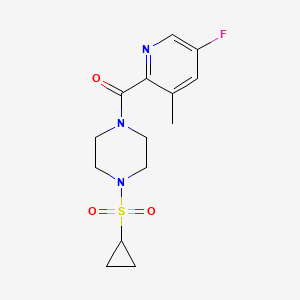
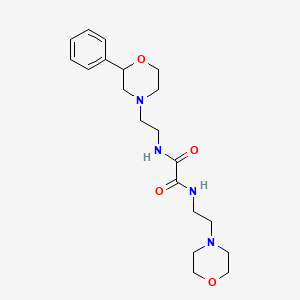
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)